

2-Fluoro-3-methylpyridine-5-boronic acid

physical properties and appearance

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Compound of Interest

Compound Name: 2-Fluoro-3-methylpyridine-5-boronic acid

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An In-depth Technical Guide to 2-Fluoro-3-methylpyridine-5-boronic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Fluoro-3-methylpyridine-5-boronic acid**, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

2-Fluoro-3-methylpyridine-5-boronic acid is a fluorinated pyridine derivative incorporating a boronic acid functional group. Such organoboron compounds are pivotal in modern organic synthesis, particularly as key building blocks in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling.

Data Presentation: Physical and Chemical Identifiers

The following table summarizes the key quantitative and qualitative data for **2-Fluoro-3-methylpyridine-5-boronic acid**.

Property	Value	Citations
CAS Number	904326-92-7	[1][2][3][4]
Molecular Formula	C ₆ H ₇ BFNO ₂	[1][3][5]
Molecular Weight	154.93 g/mol	[3]
Appearance	Solid	[3]
Purity	Typically ≥95%	[1]
InChI Key	XCWIMBMPJGQNHG-UHFFFAOYSA-N	[1][3]
SMILES String	<chem>Cc1cc(cnc1F)B(O)O</chem>	[3]

Note: Specific properties such as melting point, boiling point, and solubility data for **2-Fluoro-3-methylpyridine-5-boronic acid** are not detailed in the provided search results. A related compound, 2-fluoropyridine-3-boronic acid, is described as a white to off-white solid.[6]

Experimental Protocols

While specific experimental protocols for determining the physical properties of **2-Fluoro-3-methylpyridine-5-boronic acid** were not available, a general synthesis protocol for a structurally similar compound, 2-fluoropyridine-3-boronic acid, provides insight into its preparation. This process involves a lithium-halogen exchange followed by borylation.

General Synthesis of a Fluoropyridine Boronic Acid[7]

This protocol outlines the synthesis of 2-fluoropyridine-3-boronic acid from 3-bromo-2-fluoropyridine.

Materials:

- 3-Bromo-2-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes

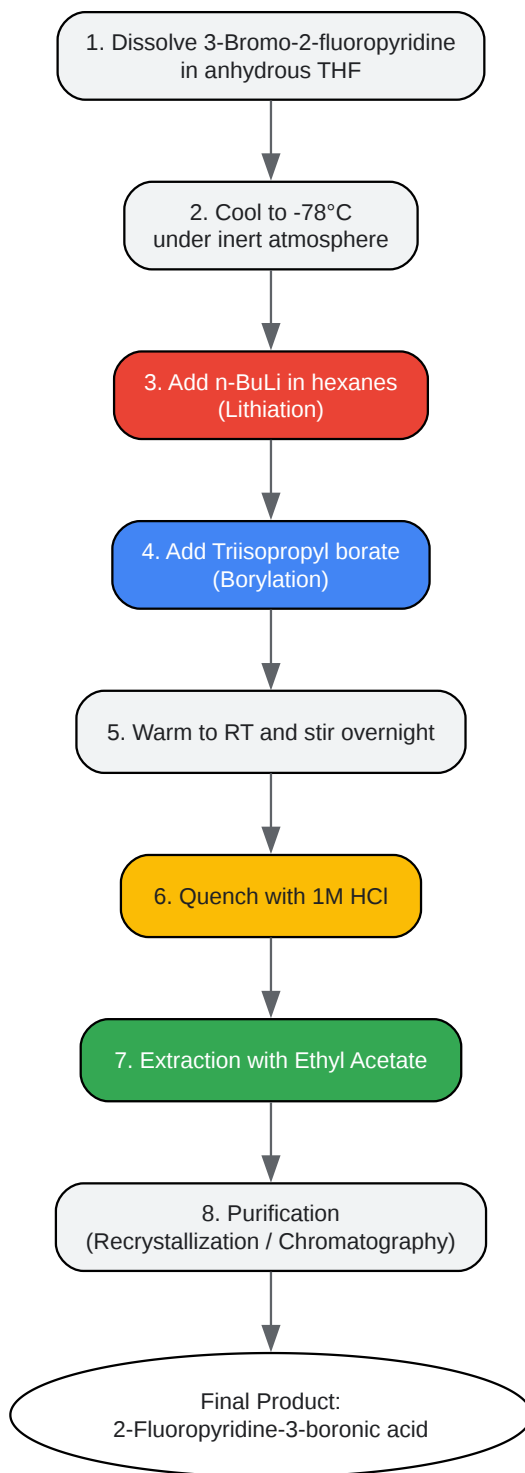
- Triisopropyl borate
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-fluoropyridine in anhydrous THF and cool the solution to $-78\text{ }^{\circ}\text{C}$.
- Slowly add a solution of n-BuLi in hexanes to the reaction mixture, maintaining the temperature at $-78\text{ }^{\circ}\text{C}$.
- Add triisopropyl borate to the reaction mixture and continue stirring at $-78\text{ }^{\circ}\text{C}$ for an additional 2 hours.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding 1 M HCl and stir for 30 minutes.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

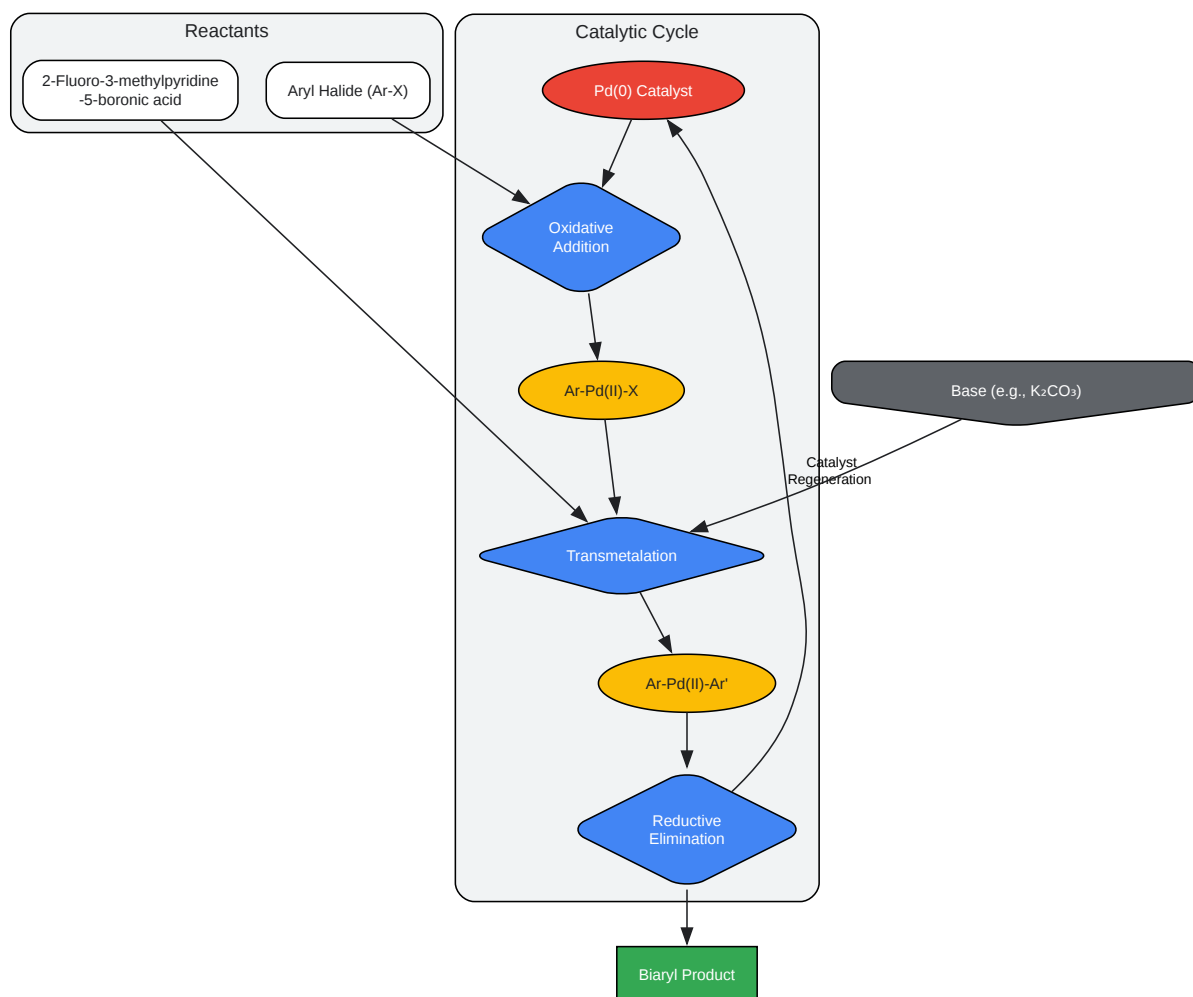
Mandatory Visualizations

The following diagrams illustrate the general synthesis workflow for fluoropyridine boronic acids and their application in Suzuki-Miyaura cross-coupling reactions, a primary application for this class of compounds.



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Caption: General workflow for the synthesis of a fluoropyridine boronic acid.



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Caption: Signaling pathway for a Suzuki-Miyaura cross-coupling reaction.

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